molecular formula C9H8O6 B13825882 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid

Cat. No.: B13825882
M. Wt: 212.16 g/mol
InChI Key: MIKKYBSJWVRHHU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative with hydroxyl groups at positions 2 and 3 and a methoxycarbonyl (-COOCH₃) group at position 4. The methoxycarbonyl group introduces an ester functionality, enhancing lipophilicity and reactivity compared to simpler hydroxybenzoic acids. For instance, halogenated derivatives like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are utilized as intermediates in synthesizing SGLT2 inhibitors for diabetes therapy . The compound’s ester group may facilitate hydrolysis under alkaline conditions, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

2,3-dihydroxy-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H8O6/c1-15-9(14)5-3-2-4(8(12)13)6(10)7(5)11/h2-3,10-11H,1H3,(H,12,13)

InChI Key

MIKKYBSJWVRHHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carboxylate ions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid* C₉H₈O₆ 212.15 (calculated) 2,3-dihydroxy, 4-methoxycarbonyl High acidity (two hydroxyls); ester group enhances lipophilicity and reactivity Potential intermediate in drug synthesis (e.g., SGLT2 inhibitors)
2,3-Dihydroxy-4-methoxybenzoic acid C₈H₈O₅ 184.15 2,3-dihydroxy, 4-methoxy Moderate acidity; polar solvent solubility Natural product; plant chemistry research
4-(Methoxycarbonyl)benzoic acid C₉H₈O₅ 196.15 4-methoxycarbonyl Lower water solubility; reactive ester group Organic synthesis intermediate
3,5-Dihydroxy-4-methoxybenzoic acid C₈H₈O₅ 184.15 3,5-dihydroxy, 4-methoxy Antioxidant properties; chelation potential Pharmaceutical research
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid C₉H₆BrClO₅ 307.50 5-bromo, 2-chloro, 4-methoxycarbonyl Halogens enhance stability; high molecular weight Key intermediate in SGLT2 inhibitors
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4-hydroxy Weak acid; preservative properties Food preservatives; cosmetics

Key Observations:

Substituent Effects on Acidity and Solubility :

  • Hydroxyl groups increase acidity and hydrogen bonding capability. For example, 2,3-dihydroxy-4-methoxybenzoic acid (pKa ~2.5–3.0) is more acidic than 4-hydroxybenzoic acid (pKa ~4.5) due to electron-withdrawing hydroxyl groups .
  • The methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid reduces water solubility compared to hydroxylated analogs but enhances reactivity in esterification and hydrolysis reactions .

Role of Halogens and Ester Groups :

  • Halogen substituents (e.g., bromo and chloro in ’s compound) improve thermal stability and resistance to enzymatic degradation, critical for drug intermediates .
  • The ester group in 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid may serve as a prodrug moiety, enabling controlled release of active metabolites .

Biological and Industrial Applications :

  • Hydroxybenzoic acids like 4-hydroxybenzoic acid are widely used as preservatives due to antimicrobial activity .
  • Complex derivatives, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are optimized for scalability in industrial synthesis (e.g., 70 kg/batch yields) .

Notes

Data Limitations : Direct experimental data for 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid are scarce; properties are extrapolated from analogs.

Structural Variability : Substituent positioning (e.g., 2,3-dihydroxy vs. 3,5-dihydroxy) significantly alters chemical behavior, as seen in the antioxidant activity of 3,5-dihydroxy-4-methoxybenzoic acid .

Synthesis Challenges : Halogenated and ester-functionalized derivatives require multi-step syntheses, often involving nitration, bromination, and diazotization .

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